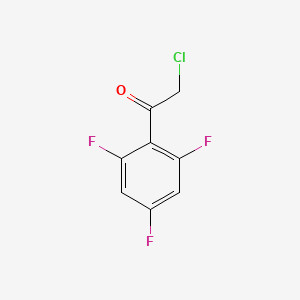
2-chloro-1-(2,4,6-trifluorophenyl)ethanone
Übersicht
Beschreibung
2-chloro-1-(2,4,6-trifluorophenyl)ethanone is an organic compound with the molecular formula C8H4ClF3O It is a chlorinated ketone derivative of trifluorophenyl, characterized by the presence of three fluorine atoms on the phenyl ring and a chlorine atom on the ethanone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-1-(2,4,6-trifluorophenyl)ethanone typically involves the reaction of 1,3,5-trifluorobenzene with chloroacetyl chloride in the presence of a catalyst. The reaction proceeds under controlled conditions to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to maximize yield and minimize impurities. The reaction is typically carried out in a batch or continuous flow reactor, depending on the production scale .
Analyse Chemischer Reaktionen
Types of Reactions
2-chloro-1-(2,4,6-trifluorophenyl)ethanone undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines or thiols, typically under basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Nucleophilic Substitution: Substituted ethanones with various functional groups.
Reduction: 2-Chloro-1-(2,4,6-trifluorophenyl)ethanol.
Oxidation: 2-Chloro-1-(2,4,6-trifluorophenyl)acetic acid.
Wissenschaftliche Forschungsanwendungen
2-chloro-1-(2,4,6-trifluorophenyl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-chloro-1-(2,4,6-trifluorophenyl)ethanone involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modification of proteins, enzymes, or nucleic acids, potentially altering their function and activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-1-(2,4,5-trifluorophenyl)ethan-1-one: Similar structure but with different fluorine atom positions.
2-Chloro-1-(3,4-difluorophenyl)ethan-1-one: Contains two fluorine atoms instead of three.
2-Chloro-1-(4-chloro-2-fluorophenyl)ethan-1-one: Contains an additional chlorine atom on the phenyl ring.
Uniqueness
2-chloro-1-(2,4,6-trifluorophenyl)ethanone is unique due to the specific arrangement of fluorine atoms on the phenyl ring, which can influence its reactivity and interactions with other molecules. This unique structure can lead to distinct chemical and biological properties compared to its analogs .
Eigenschaften
CAS-Nummer |
223785-96-4 |
|---|---|
Molekularformel |
C8H4ClF3O |
Molekulargewicht |
208.56 g/mol |
IUPAC-Name |
2-chloro-1-(2,4,6-trifluorophenyl)ethanone |
InChI |
InChI=1S/C8H4ClF3O/c9-3-7(13)8-5(11)1-4(10)2-6(8)12/h1-2H,3H2 |
InChI-Schlüssel |
XSVXZERBVBHQFO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1F)C(=O)CCl)F)F |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














